molecular formula C9H11BrN2O B8718602 5-Bromo-2-cyclopentyloxypyrimidine

5-Bromo-2-cyclopentyloxypyrimidine

Cat. No.: B8718602
M. Wt: 243.10 g/mol
InChI Key: YUVPDPDIPIVJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-cyclopentyloxypyrimidine is a brominated pyrimidine derivative featuring a cyclopentyloxy substituent at position 2 and a bromine atom at position 3. Pyrimidine derivatives are widely employed as intermediates in drug synthesis, particularly for kinase inhibitors and antiviral agents, due to their ability to modulate electronic and steric properties.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-2-cyclopentyloxypyrimidine

InChI

InChI=1S/C9H11BrN2O/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2

InChI Key

YUVPDPDIPIVJEI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at positions 2 and 5, influencing reactivity, solubility, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 2) Molecular Formula Molar Mass (g/mol) Key Properties
5-Bromo-2-cyclopentyloxypyrimidine Cyclopentyloxy C₉H₁₁BrN₂O ~243.10* Not reported; inferred from analogs
5-Bromo-2-(cyclopentylsulfanyl)pyrimidine Cyclopentylsulfanyl C₉H₁₁BrN₂S 259.17 Boiling Point: 361.1 ± 15.0 °C; higher lipophilicity due to sulfur
5-Bromo-2-cyclopropylpyrimidine Cyclopropyl C₇H₇BrN₂ 199.05 (M+1) LC-MS m/z 199/201; ¹H NMR δ 8.61 (s, 2H)
5-Bromo-2-isopropoxypyrimidine Isopropoxy C₇H₉BrN₂O 217.07 Less steric hindrance vs. cyclopentyl
5-Bromo-2-hydroxypyrimidine Hydroxyl C₄H₃BrN₂O 174.99 High MP: ~230°C (hydrogen bonding)
5-Bromo-2-chloro-4-morpholinopyrimidine Chloro, Morpholine C₈H₉BrClN₃O 278.54 Reactive chloro group; morpholine enhances electron donation

*Estimated based on analogs.

Key Observations:
  • Electron Effects : Methoxy () and morpholine () groups donate electrons, activating the pyrimidine ring for electrophilic substitution, whereas bromine withdraws electrons.
  • Solubility : Sulfur-containing analogs (e.g., cyclopentylsulfanyl) exhibit higher lipophilicity, favoring membrane permeability in drug design .

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